5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline
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Overview
Description
5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline is an organic compound that features a dimethylamino group attached to a phenyl group, along with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with dimethylamine and formaldehyde under acidic conditions to form the dimethylamino group. The nitro group can be introduced through nitration using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of 5-[(dimethylamino)methyl]-N,N-dimethyl-2-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A related compound with similar structural features but lacks the nitro group.
N,N-Dimethyl-4-nitroaniline: Similar structure but with the nitro group in a different position.
N,N-Dimethyl-2-nitroaniline: Similar structure but without the dimethylamino group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-N,N-dimethyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-12(2)8-9-5-6-10(14(15)16)11(7-9)13(3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJHFBBWRGMAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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